molecular formula C20H11N3O3S B2887040 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-37-2

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2887040
CAS No.: 361166-37-2
M. Wt: 373.39
InChI Key: XDWZNLMNJRGKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromene moiety, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

Similar compounds with a 4-cyanophenyl-2-hydrazinylthiazole structure have shown anticancer efficacy against hct-116 and mcf-7 carcinoma cell lines .

Mode of Action

Related compounds have been shown to induce cancer cell death via caspase-dependent apoptosis . This suggests that N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide may interact with its targets to trigger programmed cell death.

Biochemical Pathways

Given the apoptosis-inducing activity of related compounds , it is plausible that this compound may affect pathways related to cell survival and death.

Result of Action

Related compounds have been shown to induce significant growth inhibition and cytotoxicity effects in cancer cells . This suggests that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a substituted phenylamine with a suitable thioamide under acidic conditions.

    Chromene Synthesis: The chromene moiety is often prepared via a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound.

    Coupling Reaction: The final step involves coupling the thiazole and chromene intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-nitrophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
  • N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
  • N-(4-(4-fluorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Uniqueness

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the cyano group, which can significantly influence its chemical reactivity and biological activity. The cyano group can participate in additional chemical reactions, such as nucleophilic addition, and may enhance the compound’s ability to interact with biological targets.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3S/c21-10-12-5-7-13(8-6-12)15-11-27-20(22-15)23-19(25)18-9-16(24)14-3-1-2-4-17(14)26-18/h1-9,11H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWZNLMNJRGKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.